molecular formula C6H13ClN6O2 B6617923 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride CAS No. 1803603-47-5

2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride

Cat. No. B6617923
CAS RN: 1803603-47-5
M. Wt: 236.66 g/mol
InChI Key: KEKNWBDEGDRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride, also known as 2-AET or 2-AET-HCl, is a small molecule drug that has been used in scientific research for a variety of purposes. It is a derivative of the amino acid glutamate, and its unique properties make it an attractive candidate for a variety of drug discovery applications.

Scientific Research Applications

2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and cell-based assays. It has been used to investigate the effects of glutamate on the brain, to study the effects of drugs on the nervous system, and to study the effects of drugs on cancer cells. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the immune system, and to study the effects of drugs on the metabolism.

Mechanism of Action

2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Activation of this receptor is associated with a variety of physiological effects, including increased neuronal excitability, increased synaptic plasticity, and increased nerve conduction. Additionally, activation of the NMDA receptor is associated with increased neuronal activity, which can lead to increased learning and memory formation.
Biochemical and Physiological Effects
The activation of the NMDA receptor by 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been associated with a variety of biochemical and physiological effects. These effects include increased neuronal excitability, increased synaptic plasticity, increased nerve conduction, increased neuronal activity, increased learning, and increased memory formation. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule, which allows it to easily cross the blood-brain barrier, making it a useful tool for studying the effects of drugs on the brain. However, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some applications.

Future Directions

The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the development of more potent derivatives of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl that have a higher affinity for the NMDA receptor. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl could be used to study the effects of drugs on other types of glutamate receptors, such as the AMPA receptor. Finally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl could be used in combination with other drugs to study the effects of drug combinations on the brain.

Synthesis Methods

2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl is synthesized through the reaction of two molecules: 2-aminoethoxyacetamide (2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride) and hydrochloric acid (HCl). The reaction is catalyzed by a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and the resulting product is a crystalline solid. The reaction is typically conducted in aqueous solution at room temperature, and the yield is typically high.

properties

IUPAC Name

2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2.ClH/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5;/h1-4,7H2,(H,8,13)(H,9,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKNWBDEGDRZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)NCC1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride

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